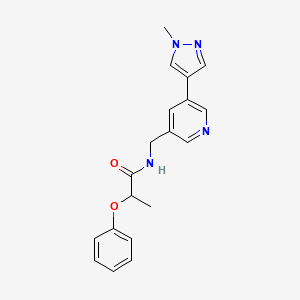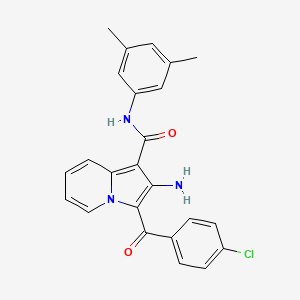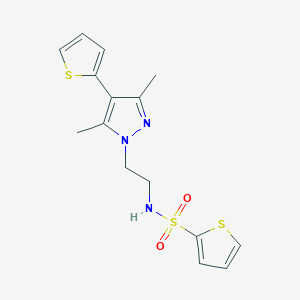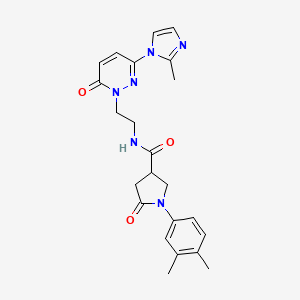![molecular formula C21H28N2O2 B2919080 3-cyclohexyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide CAS No. 851404-90-5](/img/structure/B2919080.png)
3-cyclohexyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-cyclohexyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide” is a complex organic compound. It contains a cyclohexyl group, which is a cycloalkane and consists of a ring of six carbon atoms . It also contains a quinolin-3-yl group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cyclohexyl and quinolin-3-yl groups . Cyclohexyl groups can exist in various conformations, including the “chair” and “boat” forms . The quinolin-3-yl group would add further complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyclohexyl group could influence its solubility and stability .Scientific Research Applications
Quinoline and Quinazoline Alkaloids
Quinoline and quinazoline alkaloids are classes of N-based heterocyclic compounds known for their significant bioactivities. These compounds, including famous examples like quinine and camptothecin, have opened new avenues in drug development, particularly for antimalarial and anticancer therapies. Research has explored over 200 molecules from these classes for various bioactivities such as antitumor, antimalarial, antibacterial, antifungal, antiparasitic, anti-inflammatory, and more (Xiao-fei Shang et al., 2018).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives have demonstrated reasonable effectiveness as anticorrosive materials. Their high electron density and the presence of polar substituents like hydroxyl, methoxy, amino, and nitro groups allow them to form highly stable chelating complexes with metallic surfaces, offering protection against corrosion (C. Verma et al., 2020).
Therapeutic Significance of Quinolines
Quinolines possess a versatile bicyclic heterocyclic scaffold associated with a broad spectrum of antimicrobial, anti-inflammatory, and antidiabetic activities. Their clinical success has motivated the development of new chemotherapeutic agents based on the quinoline skeleton, indicating the growing importance of this pharmacophore (S. M. A. Hussaini, 2016).
Quinoline in Drug Metabolism
Quinoline and its derivatives have been studied as inhibitors of cytochrome P450 enzymes, essential for drug metabolism. Understanding the selectivity and potency of these inhibitors is crucial for assessing drug-drug interactions, where quinoline derivatives can play a significant role (S. C. Khojasteh et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyclohexyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-15-7-9-17-14-18(21(25)23-19(17)13-15)11-12-22-20(24)10-8-16-5-3-2-4-6-16/h7,9,13-14,16H,2-6,8,10-12H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEUUGGKAAKIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-6-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/no-structure.png)

![4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol](/img/structure/B2919000.png)
![[4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine](/img/structure/B2919001.png)
![3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919002.png)


![3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919009.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2919013.png)
![3-(4-chlorophenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2919015.png)
![1-(3,4-dimethylphenyl)-4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrrolidin-2-one](/img/structure/B2919017.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide](/img/structure/B2919019.png)